molecular formula C7H13NO2 B14914639 3-Hydroxycyclohexane-1-carboxamide

3-Hydroxycyclohexane-1-carboxamide

Cat. No.: B14914639
M. Wt: 143.18 g/mol
InChI Key: ZHRSANJYFKREQT-UHFFFAOYSA-N
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Description

3-Hydroxycyclohexane-1-carboxamide is an organic compound with the molecular formula C7H13NO2 It is a derivative of cyclohexane, featuring a hydroxyl group (-OH) and a carboxamide group (-CONH2) attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxycyclohexane-1-carboxamide can be achieved through several methodsAnother method includes the biocatalytic synthesis of (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid, which can be further converted to the carboxamide derivative .

Industrial Production Methods: Industrial production of this compound typically involves the use of hydrolases for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives . These methods are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxycyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions include cyclohexanone derivatives, amines, and substituted cyclohexane compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Hydroxycyclohexane-1-carboxamide involves its interaction with various molecular targets. The carboxamide moiety can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This property makes it a potential candidate for enzyme inhibition studies, particularly in the context of pharmaceutical research .

Comparison with Similar Compounds

    Cyclohexane-1-carboxamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    3-Hydroxycyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical properties and reactivity.

    4-Azido-3-hydroxycyclohexane-1-carboxamide:

Uniqueness: 3-Hydroxycyclohexane-1-carboxamide is unique due to the presence of both hydroxyl and carboxamide groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-hydroxycyclohexane-1-carboxamide

InChI

InChI=1S/C7H13NO2/c8-7(10)5-2-1-3-6(9)4-5/h5-6,9H,1-4H2,(H2,8,10)

InChI Key

ZHRSANJYFKREQT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)O)C(=O)N

Origin of Product

United States

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